molecular formula C14H9NO B1598191 9H-Fluoren-2-yl isocyanate CAS No. 81741-69-7

9H-Fluoren-2-yl isocyanate

Cat. No.: B1598191
CAS No.: 81741-69-7
M. Wt: 207.23 g/mol
InChI Key: HJROCLJFUOYQNP-UHFFFAOYSA-N
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Description

9H-Fluoren-2-yl isocyanate: is an organic compound with the molecular formula C14H9NO and a molecular weight of 207.23 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an isocyanate functional group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.

Mechanism of Action

Target of Action

9H-Fluoren-2-yl isocyanate, also known as 2-isocyanato-9H-fluorene, is primarily used in the field of polymer chemistry . It has been found to be a key component in the synthesis of alkyl organoaluminium complexes . These complexes are used as catalysts for the ring-opening polymerisation of cyclic esters .

Mode of Action

The compound interacts with its targets, the organoaluminium complexes, by facilitating the ring-opening polymerisation of cyclic esters . This interaction leads to changes in the structure of the cyclic esters, transforming them into linear polymers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerisation of cyclic esters . The compound acts as a catalyst in this process, speeding up the reaction and allowing for the efficient production of polymers .

Pharmacokinetics

It’s important to note that the compound should be handled with care due to its reactivity and potential for harm if improperly handled .

Result of Action

The result of this compound’s action is the efficient production of polymers through the ring-opening polymerisation of cyclic esters . These polymers have a wide range of applications, including the production of plastics, resins, and other materials .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . The compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the compound’s reactivity may be influenced by the presence of other chemicals in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-2-yl isocyanate typically involves the reaction of 9H-fluoren-2-amine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the isocyanate group. The reaction can be represented as follows:

9H-Fluoren-2-amine+Phosgene9H-Fluoren-2-yl isocyanate+Hydrochloric acid\text{9H-Fluoren-2-amine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} 9H-Fluoren-2-amine+Phosgene→9H-Fluoren-2-yl isocyanate+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of triphosgene as a safer alternative to phosgene is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 9H-Fluoren-2-yl isocyanate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form corresponding addition products.

Common Reagents and Conditions:

    Amines: React with this compound to form ureas under mild conditions.

    Alcohols: React with this compound to form carbamates, typically in the presence of a catalyst.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Chemistry: 9H-Fluoren-2-yl isocyanate is used as a building block in the synthesis of various organic compounds. It is employed in the preparation of polymers, dyes, and pharmaceuticals.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives.

Comparison with Similar Compounds

    Phenyl isocyanate: Similar in structure but with a phenyl group instead of a fluorenyl group.

    Naphthyl isocyanate: Contains a naphthyl group instead of a fluorenyl group.

    Benzyl isocyanate: Contains a benzyl group instead of a fluorenyl group.

Uniqueness: 9H-Fluoren-2-yl isocyanate is unique due to the presence of the fluorenyl group, which imparts specific electronic and steric properties to the compound. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in applications requiring specific reactivity and stability.

Properties

IUPAC Name

2-isocyanato-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJROCLJFUOYQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399517
Record name 9H-Fluoren-2-yl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81741-69-7
Record name 9H-Fluoren-2-yl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Fluoren-2-yl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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